Monoisopropyl Fumarate
Overview
Description
Monoisopropyl fumarate is an organic compound with the molecular formula C7H10O4. It is a monoester derivative of fumaric acid, where one of the carboxyl groups is esterified with isopropyl alcohol. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
Monoisopropyl Fumarate (MIF) primarily targets the Nuclear factor erythroid-derived 2-related factor (Nrf2) and GPR109A , a fatty acid receptor found in the lysosomes of immune cells . Nrf2 plays a crucial role in cellular defense against oxidative stress, while GPR109A is involved in anti-inflammatory responses .
Mode of Action
MIF, as a derivative of fumarate, is believed to interact with its targets through a series of biochemical reactions. It is thought to involve the degradation of dimethyl fumarate to its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . MMF has been shown to interact directly with the Kelch-like erythroid cell-derived (ECH) associated protein-1 (KEAP-1), leading to the activation of Nrf2 . Additionally, MMF is proposed to act as a ligand to GPR109A .
Biochemical Pathways
The activation of Nrf2 by MIF leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . This involves both Nrf2-dependent and independent pathways . Furthermore, the interaction of MMF with GPR109A in immune cells leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .
Pharmacokinetics
It is known that after oral intake, dimethyl fumarate, a related compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . It is believed that both dimethyl fumarate and its primary metabolite MMF are responsible for its therapeutic effect .
Result of Action
The activation of Nrf2 and GPR109A by MIF leads to a decrease in inflammation and an increase in neuroprotection . This results in changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MIF. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoisopropyl fumarate can be synthesized through the esterification of fumaric acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the continuous esterification of fumaric acid with isopropyl alcohol. The process is conducted in a reactor equipped with a distillation column to remove water formed during the reaction. The reaction temperature is maintained between 100°C to 220°C to optimize the yield of the ester .
Chemical Reactions Analysis
Types of Reactions: Monoisopropyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fumaric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Fumaric acid.
Reduction: Isopropyl alcohol and fumaric acid.
Substitution: Various substituted fumarates depending on the nucleophile used.
Scientific Research Applications
Monoisopropyl fumarate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Monoisopropyl fumarate can be compared with other similar compounds, such as:
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis and psoriasis.
Diethyl fumarate: Used in the synthesis of various organic compounds and as a plasticizer.
Monomethyl fumarate: An active metabolite of dimethyl fumarate with similar biological activities.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other fumarate esters. Its applications in both industrial and research settings highlight its versatility and importance in various fields .
Properties
IUPAC Name |
(E)-4-oxo-4-propan-2-yloxybut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIHQFQLSWYED-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7529-87-5 | |
Record name | Monoisopropyl Fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.